(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
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Overview
Description
(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a complex organic compound that features a unique fusion of thieno[2,3-b][1,6]naphthyridine and benzodioxin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone typically involves multi-step organic reactions
Formation of Thieno[2,3-b][1,6]naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur-containing compounds and nitrogen sources.
Introduction of Benzodioxin Moiety: The benzodioxin ring is typically introduced via a Friedel-Crafts acylation reaction, using reagents such as acetyl chloride and aluminum chloride as catalysts.
Final Coupling: The final step involves coupling the two moieties using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone
- 3-amino-N-benzyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
Uniqueness
Compared to similar compounds, (3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone stands out due to its unique combination of the thieno[2,3-b][1,6]naphthyridine and benzodioxin moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H23N3O3S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(3-amino-6-benzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
InChI |
InChI=1S/C26H23N3O3S/c27-23-19-12-18-15-29(14-16-4-2-1-3-5-16)9-8-20(18)28-26(19)33-25(23)24(30)17-6-7-21-22(13-17)32-11-10-31-21/h1-7,12-13H,8-11,14-15,27H2 |
InChI Key |
FTYXTFZADBZJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)C4=CC5=C(C=C4)OCCO5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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